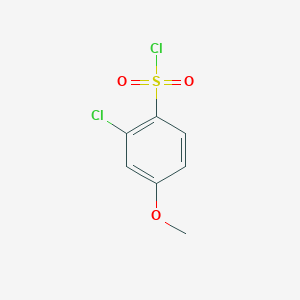

2-Chloro-4-methoxybenzene-1-sulfonyl chloride

Overview

Description

2-Chloro-4-methoxybenzene-1-sulfonyl chloride , also known by its IUPAC name 2-chloro-4-methoxybenzenesulfonyl chloride , is a chemical compound with the molecular formula C₇H₆Cl₂O₃S . It is a white to off-white powder with a melting point range of 60-62°C . This compound is commonly used in organic synthesis and pharmaceutical research.

Synthesis Analysis

The synthetic route for this compound involves the chlorination of 4-methoxybenzenesulfonyl chloride. Detailed synthetic procedures and reaction conditions can be found in relevant literature .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Reactions

2-Chloro-4-methoxybenzene-1-sulfonyl chloride is a versatile reagent in organic synthesis, particularly in the formation of sulfonamide-based compounds, which have a wide range of medicinal and pharmacological applications. For instance, sulfonamides possess antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The synthesis of these compounds is relatively simple, providing a diversity of derivatives from various amines and sulfonyl chlorides. The sulfonamide group is a non-classical bioisostere of carboxyl, phenolic hydroxyl, and amide groups, highlighting its significance in the planning and synthesis of future drugs due to its structural flexibility and functional adaptability (Azevedo-Barbosa et al., 2020).

Environmental Interactions

Chloride ions, including those derived from chlorinated compounds like this compound, play significant roles in environmental chemistry, particularly in water treatment processes. Chloride ions can react with strong oxidants, leading to the formation of chlorine radicals that can either directly react with organic compounds or generate additional radicals involved in the degradation of pollutants. This reactivity is crucial for understanding the environmental fate of chlorinated compounds and for developing effective water treatment strategies (Oyekunle et al., 2021).

Potential for Electrochemical Applications

In the context of electrochemical processes, chlorinated compounds like this compound may offer insights into the development of advanced oxidation processes (AOPs) for water treatment. The presence of chloride ions can affect the efficiency of electrochemical treatments by influencing the formation of reactive species and by-products. Research in this area aims to optimize electrochemical methodologies for removing contaminants while minimizing the formation of harmful by-products, thus enhancing the safety and effectiveness of water purification technologies (Radjenovic & Sedlak, 2015).

Contributions to Surfactant Analysis

The analysis of surfactants, which are essential components in various industrial and consumer products, is another area where chlorinated compounds are of interest. Techniques for identifying and quantifying surfactants and their degradation products in environmental samples are critical for assessing the ecological impact of these substances. Studies focusing on the environmental fate and toxicity of surfactants can benefit from understanding the behavior of chlorinated precursors, thereby contributing to the development of safer and more sustainable chemical formulations (Prieto-Blanco et al., 2013).

Safety and Hazards

2-Chloro-4-methoxybenzene-1-sulfonyl chloride poses risks associated with its reactivity, especially with moisture. It can cause severe skin and eye irritation. Adequate ventilation and protective equipment are crucial during handling. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .

Mechanism of Action

Mode of Action

The mode of action of 2-Chloro-4-methoxybenzene-1-sulfonyl chloride involves electrophilic aromatic substitution . The compound, being an electrophile, forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a series of reactions to form the final product .

Biochemical Pathways

Based on its chemical structure, it can be inferred that it might participate in reactions at the benzylic position . It’s also worth noting that the compound could potentially be involved in multistep synthesis reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and should be stored under inert gas . Furthermore, the presence of metal halides that are capable of accepting electrons (i.e., Lewis acids such as FeBr3, AlCl3, and ZnCl2) can catalyze its reactions .

Properties

IUPAC Name |

2-chloro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRCCIGDMLSANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23094-94-2 | |

| Record name | 2-chloro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3340034.png)

![1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol](/img/structure/B3340067.png)

![(4,5-dimethoxy-2-nitrophenyl)methyl (1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene-16-carboxylate](/img/structure/B3340068.png)

![1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B3340077.png)